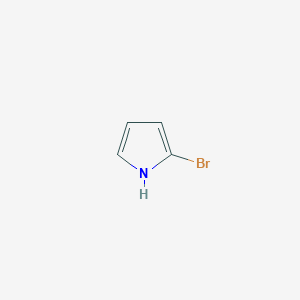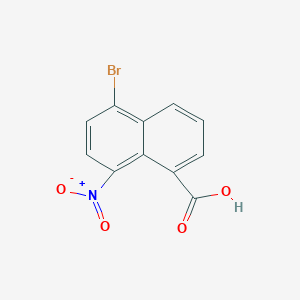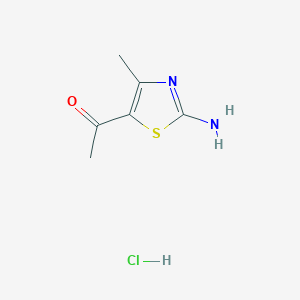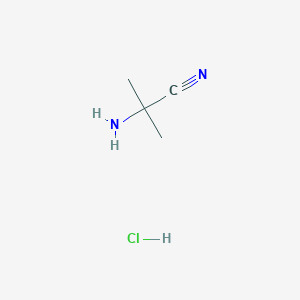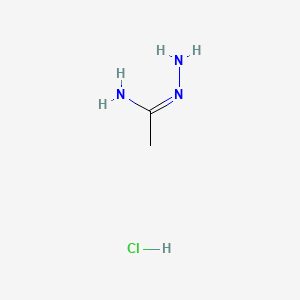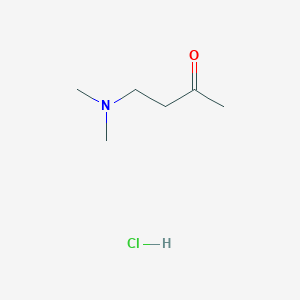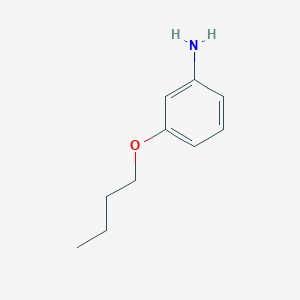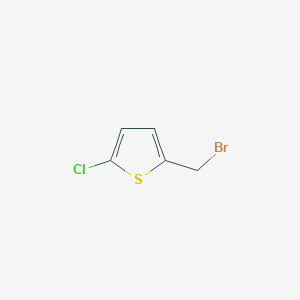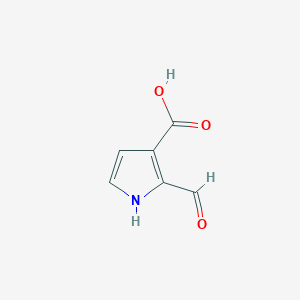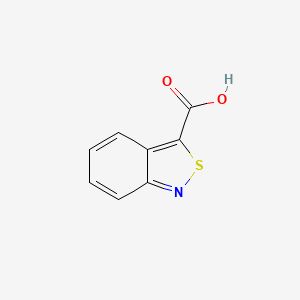
2-Chloro-3-methylbenzotrifluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-methylbenzotrifluoride: is an organic compound with the molecular formula C8H6ClF3 and a molecular weight of 194.58 g/mol . It is a derivative of benzotrifluoride, characterized by the presence of a chlorine atom and a methyl group on the benzene ring. This compound is used in various chemical applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Chloro-3-methylbenzotrifluoride typically involves the chlorination of 3-methylbenzotrifluoride. The reaction is carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) at elevated temperatures . The reaction can be represented as follows:
C8H7F3+Cl2→C8H6ClF3+HCl
Industrial Production Methods:
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of 3-methylbenzotrifluoride and chlorine gas into a reactor, with ferric chloride as the catalyst. The reaction mixture is maintained at a controlled temperature to ensure optimal yield and purity of the product. The crude product is then purified through distillation to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions:
-
Substitution Reactions: 2-Chloro-3-methylbenzotrifluoride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols. For example, the reaction with sodium hydroxide (NaOH) can produce 3-methylbenzotrifluoride-2-ol.
-
Oxidation Reactions: The methyl group in this compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or neutral conditions.
Major Products:
Substitution: 3-Methylbenzotrifluoride-2-ol, 2-Amino-3-methylbenzotrifluoride.
Oxidation: 2-Chloro-3-methylbenzoic acid, 2-Chloro-3-methylbenzaldehyde.
Aplicaciones Científicas De Investigación
2-Chloro-3-methylbenzotrifluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules that can be used in drug discovery and development.
Medicine: The compound is used in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-methylbenzotrifluoride depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in medicinal chemistry for designing compounds with improved pharmacokinetic properties .
Comparación Con Compuestos Similares
- 2-Chloro-5-fluorobenzotrifluoride
- 3-Methylbenzotrifluoride
- 4-Chloro-3,5-dinitrobenzotrifluoride
Comparison:
2-Chloro-3-methylbenzotrifluoride is unique due to the specific positioning of the chlorine and methyl groups on the benzene ring, which influences its reactivity and physical properties. Compared to 2-Chloro-5-fluorobenzotrifluoride, it has different electronic effects due to the absence of the fluorine atom. Similarly, 3-Methylbenzotrifluoride lacks the chlorine atom, resulting in different chemical behavior. 4-Chloro-3,5-dinitrobenzotrifluoride, on the other hand, has additional nitro groups, making it more reactive in electrophilic substitution reactions .
Propiedades
IUPAC Name |
2-chloro-1-methyl-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3/c1-5-3-2-4-6(7(5)9)8(10,11)12/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLAMXMEANIPBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10507696 |
Source


|
| Record name | 2-Chloro-1-methyl-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10507696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74483-48-0 |
Source


|
| Record name | 2-Chloro-1-methyl-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10507696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
